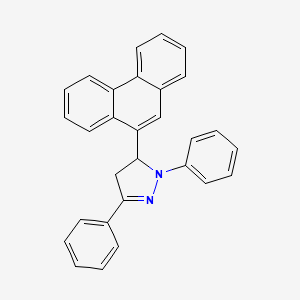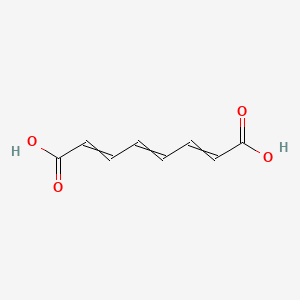![molecular formula C13H8N2O2 B12566280 9-Nitrobenzo[H]quinoline CAS No. 186268-22-4](/img/structure/B12566280.png)
9-Nitrobenzo[H]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Nitrobenzo[H]quinoline is a nitrogen-containing heterocyclic aromatic compound It is a derivative of benzo[H]quinoline, where a nitro group is attached to the ninth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitrobenzo[H]quinoline typically involves the nitration of benzo[H]quinoline. One common method includes the reaction of benzo[H]quinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the ninth position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Nitrobenzo[H]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Iron powder and ammonium chloride in ethanol-water mixtures.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Reduction: 9-Aminobenzo[H]quinoline.
Substitution: Various substituted benzo[H]quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
9-Nitrobenzo[H]quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Nitrobenzo[H]quinoline primarily involves its reduction by nitroreductase enzymes. The nitro group is reduced to an amino group, resulting in the formation of fluorescent products. This property is exploited in biological assays to detect the presence and activity of nitroreductase enzymes in various organisms .
Comparison with Similar Compounds
10-Nitrobenzo[H]quinoline: Similar in structure but with the nitro group at the tenth position.
7-Nitrobenzo[H]quinoline: Nitro group at the seventh position, exhibiting different chemical reactivity and biological activity.
Uniqueness: 9-Nitrobenzo[H]quinoline is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological interactions. Its ability to be selectively reduced to fluorescent products makes it particularly valuable in biochemical assays .
Properties
CAS No. |
186268-22-4 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
9-nitrobenzo[h]quinoline |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)11-6-5-9-3-4-10-2-1-7-14-13(10)12(9)8-11/h1-8H |
InChI Key |
UMWCKPKQYXNFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=C3)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)

![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)

![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
